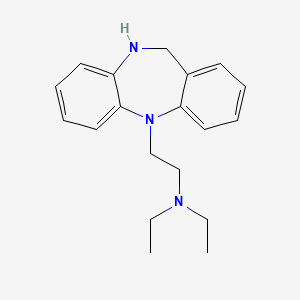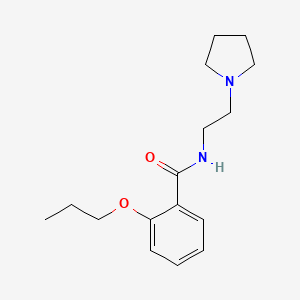
Hexadecyl 16-methylheptadecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexadecyl 16-methylheptadecanoate is a chemical compound with the molecular formula C34H68O2. . This compound is a type of ester, specifically a fatty acid ester, which is commonly used in various industrial applications.
Métodos De Preparación
Hexadecyl 16-methylheptadecanoate is typically synthesized through the esterification of 16-methylheptadecanoic acid with hexadecanol. The reaction involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
In industrial settings, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method allows for large-scale production of the compound with high efficiency.
Análisis De Reacciones Químicas
Hexadecyl 16-methylheptadecanoate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The ester can be reduced to form the corresponding alcohols. This reaction typically involves the use of reducing agents such as lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester can be hydrolyzed in the presence of water and an acid or base catalyst to yield the corresponding carboxylic acid and alcohol. Acidic hydrolysis uses hydrochloric acid (HCl), while basic hydrolysis uses sodium hydroxide (NaOH).
The major products formed from these reactions include 16-methylheptadecanoic acid, hexadecanol, and their respective derivatives .
Aplicaciones Científicas De Investigación
Hexadecyl 16-methylheptadecanoate has a wide range of applications in scientific research, including:
Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions. Its properties make it suitable for investigating reaction mechanisms and kinetics.
Biology: The compound is used in studies of lipid metabolism and fatty acid biosynthesis. It serves as a substrate for enzymes involved in these processes.
Medicine: this compound is used in the formulation of pharmaceuticals, particularly in drug delivery systems. Its lipophilic nature allows it to enhance the solubility and bioavailability of certain drugs.
Industry: The compound is used as an additive in lubricants, plasticizers, and surfactants.
Mecanismo De Acción
The mechanism of action of hexadecyl 16-methylheptadecanoate involves its interaction with lipid membranes and enzymes. As a fatty acid ester, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. In biological systems, it can be hydrolyzed by esterases to release 16-methylheptadecanoic acid and hexadecanol, which can then participate in various metabolic pathways .
Comparación Con Compuestos Similares
Propiedades
Número CAS |
93919-02-9 |
|---|---|
Fórmula molecular |
C34H68O2 |
Peso molecular |
508.9 g/mol |
Nombre IUPAC |
hexadecyl 16-methylheptadecanoate |
InChI |
InChI=1S/C34H68O2/c1-4-5-6-7-8-9-10-11-14-17-20-23-26-29-32-36-34(35)31-28-25-22-19-16-13-12-15-18-21-24-27-30-33(2)3/h33H,4-32H2,1-3H3 |
Clave InChI |
FBQVFXLUGAFMIO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


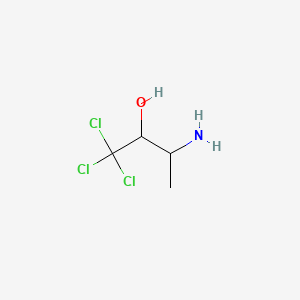
![benzo[c]acridin-7-ylmethanol](/img/structure/B13775924.png)
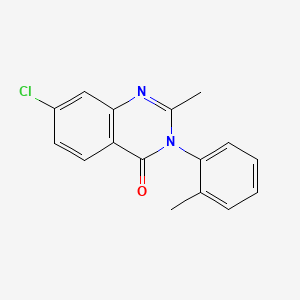
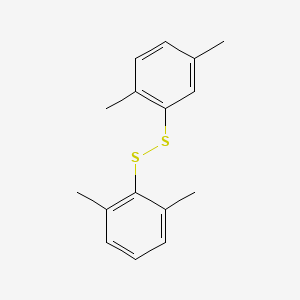

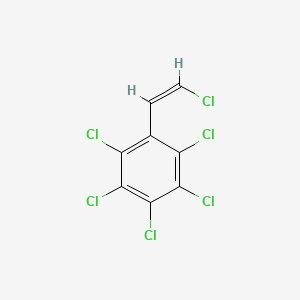
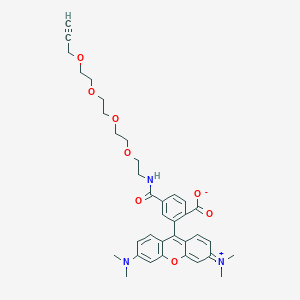
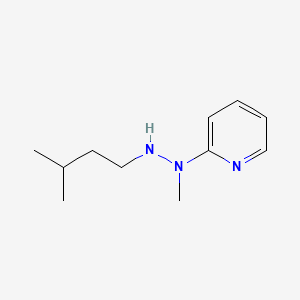
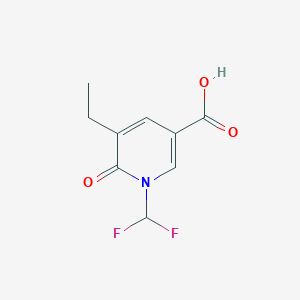
![2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylbutanoate;pyridin-3-ylmethylazanium](/img/structure/B13775970.png)
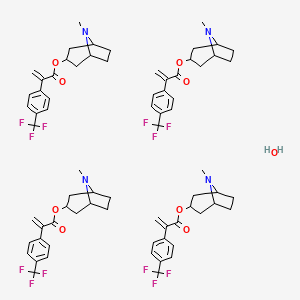
![3,8-Diazabicyclo[3.2.1]octane,8-(phenylmethyl)-](/img/structure/B13775995.png)
